![molecular formula C12H21Cl2N3O B2433210 1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride CAS No. 2243515-35-5](/img/structure/B2433210.png)

1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

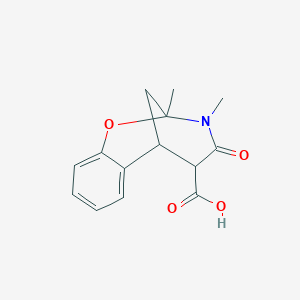

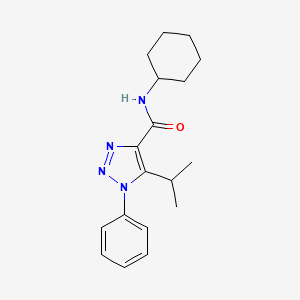

“1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride” is a chemical compound. It belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Scientific Research Applications

Synthesis Methods

Research has shown varied methods for synthesizing derivatives of imidazo[1,2-a]pyridine. For instance, Abe et al. (2010) synthesized Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates by reacting 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones with ethyl 4-chloroacetoacetate. They also observed that the 2-methylthio group in these spiro compounds could be replaced with primary and secondary amines to afford 2-amino derivatives, noting interesting behavior in their 1H-NMR spectra in deuteriochloroform (CDCl3) (Abe et al., 2010).

Structural Studies

Vural et al. (2016) conducted an extensive study on the molecular structure and spectroscopic properties of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine]. They used Hartree Fock (HF) and Density Functional Theory (DFT) methods for molecular geometry optimization and vibrational frequency calculations. The study also included experimental Fourier Transform-Infrared (FT-IR) spectroscopy and computational nuclear magnetic resonance (NMR) chemical shift values calculations. They explored the compound's electronic properties, including HOMO-LUMO energies, absorption wavelengths, excitation energy, mulliken charges, and second-order interaction energies through time-dependent DFT (TD-DFT) method and integral equation formalism-polarized continuum model (IEF-PCM) (Vural et al., 2016).

Chemical Reactions

In terms of reactivity, studies have shown that imidazo[4,5-c]pyridinone derivatives undergo various reactions. For example, nitration of these derivatives can lead to the formation of nitro- and dinitro- imidazo[4,5-b]pyridin-2-ones. Smolyar et al. (2007) noted that the nitration process involves halogen substitution in specific positions of the pyridine fragment (Smolyar et al., 2007).

Future Directions

Imidazopyridines have been found to have a wide range of biological activities, including as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs . This suggests that “1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride” and similar compounds could have potential therapeutic applications in the future.

Properties

IUPAC Name |

1-ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O.2ClH/c1-2-15-9-13-11-10(15)3-6-14-12(11)4-7-16-8-5-12;;/h9,14H,2-8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAOASRYAZQTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1CCNC23CCOCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-ethoxy-2-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2433127.png)

![(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B2433130.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2433131.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2433132.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2433137.png)

![3-(3-Methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2433142.png)

![N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2433143.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2433145.png)